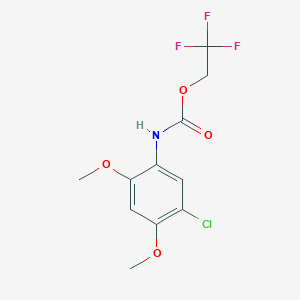

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate

描述

属性

IUPAC Name |

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3NO4/c1-18-8-4-9(19-2)7(3-6(8)12)16-10(17)20-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNJYJUORFDXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)OCC(F)(F)F)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines.

Substitution: Substituted derivatives at the chloro or methoxy positions.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structure suggests that it may exhibit pharmacological properties similar to other carbamate derivatives, which are known for their utility as enzyme inhibitors and in the treatment of various diseases.

- Case Study : Research has indicated that carbamate derivatives can act as effective inhibitors of acetylcholinesterase, an enzyme critical in the nervous system. This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions like Alzheimer's disease.

Agrochemical Development

There is growing interest in the use of 2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate as a potential pesticide or herbicide. Its fluorinated structure may enhance its stability and efficacy in agricultural applications.

- Case Study : Fluorinated compounds have been shown to improve the bioavailability and persistence of agrochemicals in the environment. This property can lead to reduced application rates and lower environmental impact.

Analytical Chemistry

The compound serves as a reagent in various analytical methods due to its unique chemical properties. It can be utilized in chromatographic techniques for the separation and identification of other chemical substances.

- Data Table: Analytical Applications

| Method | Application |

|---|---|

| HPLC | Separation of complex mixtures |

| LC-MS | Identification of metabolites |

| NMR Spectroscopy | Structural elucidation |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, employing various analytical techniques to confirm its structure and purity. The use of nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) has been crucial in these evaluations.

作用机制

The mechanism of action of 2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoroethyl group and the carbamate linkage play crucial roles in its binding affinity and specificity.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2,2,2-Trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate

- CAS No.: 1087798-00-2

- Molecular Formula: C₁₁H₁₁ClF₃NO₄

- Molecular Weight : 313.66 g/mol

- Structural Features : Contains a trifluoroethyl group, a carbamate linkage, and a substituted phenyl ring with chloro and methoxy groups at positions 5, 2, and 2.

Key Properties :

Comparison with Structurally Similar Compounds

N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea (PNU-120596)

- Structural Differences : Replaces the trifluoroethyl carbamate group with a urea linkage and an isoxazolyl substituent .

- Functional Impact :

- Activity : Mutations in the receptor’s inner beta sheet region eliminated PNU-120596’s modulatory effects, suggesting a distinct binding mechanism from agonists .

2,2,2-Trifluoroethyl N-(5-Chloro-2-methoxyphenyl)carbamate

Phenyl N-(5-Chloro-2-nitrophenyl)carbamate

- Structural Differences : Substitutes methoxy groups with a nitro group at position 2 and lacks trifluoroethylation .

- Functional Impact :

- The nitro group’s electron-withdrawing nature may reduce the compound’s stability or alter its reactivity in biological systems.

- Absence of trifluoroethylation decreases lipophilicity, likely affecting membrane permeability.

Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)

- Structural Differences: Features an ethyl carbamate group and a phenoxyphenoxy substituent .

- Functional Impact: Fenoxycarb is a pesticide, indicating carbamates with non-fluorinated alkyl groups may prioritize environmental persistence over receptor specificity. The trifluoroethyl group in the target compound enhances metabolic resistance but may increase toxicity risks.

Structural and Functional Analysis Table

Key Research Findings

- Methoxy Substitution : The 2,4-dimethoxy configuration in the target compound may optimize steric and electronic interactions with biological targets, as seen in PNU-120596’s receptor modulation .

- Synthesis Challenges : Patent methods highlight the use of advanced protecting groups (e.g., benzyl or tert-butyl carbamates) for intermediates, suggesting the target compound’s synthesis requires specialized protocols .

生物活性

2,2,2-Trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H11ClF3NO4

- Molecular Weight : 313.66 g/mol

- CAS Number : 1087798-00-2

- Purity : Typically 95% .

Biological Activity

The compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its activity can be attributed to the presence of the trifluoroethyl and dimethoxyphenyl groups, which enhance lipophilicity and interaction with biological targets.

Antiparasitic Activity

Research indicates that modifications in chemical structure can significantly influence the antiparasitic properties of compounds similar to this compound. For instance, the introduction of polar functionalities has been shown to improve aqueous solubility and metabolic stability while maintaining efficacy against parasites .

Table 1: Comparison of Antiparasitic Activity

| Compound | EC50 (μM) | Metabolic Stability (CL int μL/min/mg) |

|---|---|---|

| Benchmark Compound | 0.010 | 42 |

| Modified Compound (with trifluoromethyl) | 0.010 | 70 |

| Analog without methoxy group | 0.395 | 27 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is likely related to its ability to interact with specific enzyme systems or cellular pathways. The presence of chlorine and trifluoromethyl groups may enhance binding affinity to target proteins or enzymes involved in parasitic metabolism.

Case Studies

- Study on Metabolic Stability : A study highlighted that the incorporation of a trifluoromethyl group significantly improved the metabolic stability of related compounds in human liver microsomes compared to their carbocyclic analogs . This finding suggests that similar modifications could be beneficial for enhancing the therapeutic index of this compound.

- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of various derivatives on human cell lines. The results indicated that while some modifications improved antiparasitic activity, they also affected cytotoxicity profiles, necessitating a careful balance between efficacy and safety .

常见问题

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate, and how can reaction conditions be tailored to improve yield?

The synthesis of carbamate derivatives often involves coupling chloroformate intermediates with amines or phenolic substrates. For this compound, a plausible route includes reacting 5-chloro-2,4-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis. Yield optimization may require iterative adjustments to stoichiometry (1.1–1.5 equivalents of chloroformate) and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- HPLC-MS : Validates molecular weight and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy groups at C2/C4, trifluoroethyl carbamate linkage). F NMR is critical for verifying the trifluoroethyl group .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, which inform stability and polymorphism risks .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

The trifluoroethyl moiety enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. Its strong electron-withdrawing effect lowers the pKa of adjacent amines, improving solubility in polar solvents and bioavailability . Comparative studies with non-fluorinated analogs show increased logP (lipophilicity) due to fluorine’s hydrophobic character, which may affect membrane permeability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential as an allosteric modulator of nicotinic receptors?

Structural analogs (e.g., PNU-120596) bind to the transmembrane domain of α7 nicotinic receptors, stabilizing open-channel conformations and enhancing agonist efficacy. Mutagenesis studies suggest that residues in the inner β-sheet and agonist-binding domain are critical for modulation . Fluorine’s stereoelectronic effects may alter binding kinetics; molecular dynamics simulations could map interactions between the trifluoroethyl group and hydrophobic receptor pockets .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

Contradictory stability profiles (e.g., hydrolysis in acidic vs. basic media) arise from the carbamate bond’s sensitivity to nucleophilic attack. Methodological approaches include:

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C, monitoring degradation via HPLC.

- Kinetic Modeling : Calculate activation energy () for hydrolysis using Arrhenius plots to predict shelf-life .

- Protective Formulations : Encapsulation in cyclodextrins or lipid nanoparticles mitigates pH-dependent degradation .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Fragment-Based Design : Replace the 5-chloro substituent with bioisosteres (e.g., CF, Br) to assess halogen-bonding contributions .

- Pharmacophore Mapping : Overlay crystal structures of analogs to identify conserved hydrogen-bond acceptors (e.g., carbamate oxygen) .

- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted high affinity for target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。